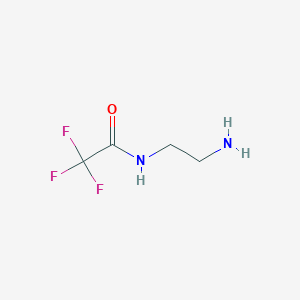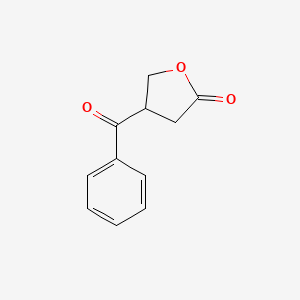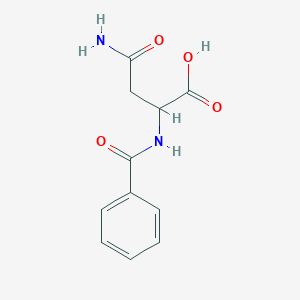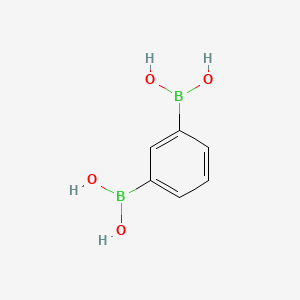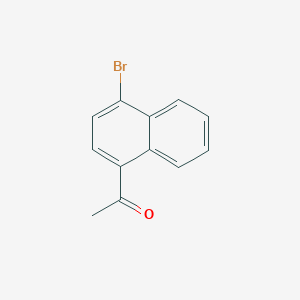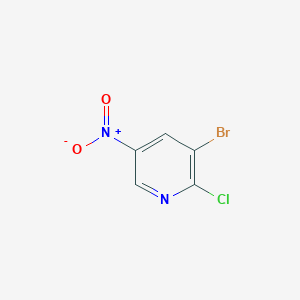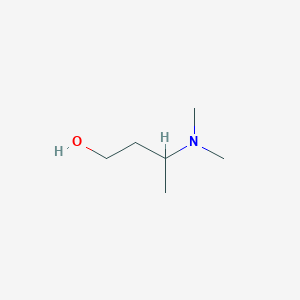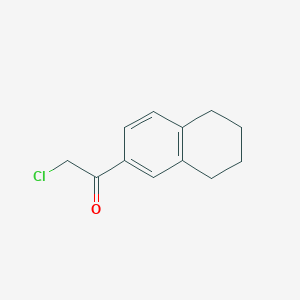![molecular formula C14H12O3 B1268007 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate CAS No. 857368-92-4](/img/structure/B1268007.png)
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate (2-BPA) is a hydrated aldehyde with a wide range of applications in the scientific research field. 2-BPA is a colorless, crystalline solid with a melting point of 116-118°C and a boiling point of 160-161°C. It is soluble in water, alcohol, acetone, and ethyl ether, and is relatively stable under normal conditions. 2-BPA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemistry, and as a tool to study the structure of proteins.
Applications De Recherche Scientifique
Sorption and Kinetic Properties
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate has been studied for its sorption properties, particularly towards Zn(II) ions. Alici and Akın (2013) synthesized keto oxime from this compound and investigated its effectiveness as a sorbent. Their research showed that at a pH of 5.0, 65°C, and within 75 minutes, maximum Zn(II) ions removal was achieved, demonstrating the compound's potential in water treatment applications (Alici & Akın, 2013).
Enzymatic Activities and Synthesis of Derivatives
The compound has been utilized in synthesizing derivatives with significant biological activities. Kwong et al. (2017) synthesized a series of derivatives that exhibited notable anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests its potential use in medical and cosmetic industries (Kwong et al., 2017).
Anti-Inflammatory Activities
Another application is in the development of compounds with anti-inflammatory properties. Deep, Jain, and Sharma (2010) synthesized novel biphenyl-4-carboxylic acid derivatives from the compound, which demonstrated significant anti-inflammatory activities in their study (Deep, Jain, & Sharma, 2010).
Catalytic and Optical Studies
Research also extends to its use in catalytic and optical studies. Dede, Özen, and Görgülü (2018) investigated a novel ligand derived from the compound and its homodinuclear Cu(II) complex, demonstrating its moderate catalytic activity and potential in enzymatic reactions (Dede, Özen, & Görgülü, 2018). Mekkey, Mal, and Kadhim (2020) conducted optical studies on metal complexes derived from the compound, contributing to the understanding of its optical properties and potential applications (Mekkey, Mal, & Kadhim, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCWKYAMCCPYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





